

Solubility Profile of Methyl 4-hydrazinylbenzoate Hydrochloride in Organic Solvents

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Compound of Interest

Compound Name:	Methyl 4-hydrazinylbenzoate Hydrochloride
Cat. No.:	B1304157

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Introduction and Strategic Overview

Methyl 4-hydrazinylbenzoate hydrochloride (MHBH) is a versatile bifunctional molecule of significant interest in pharmaceutical and chemical synthesis. Its structure, featuring a hydrazinyl group and a methyl ester attached to a benzene ring, makes it a valuable building block for creating more complex molecules, including potential therapeutic agents.^[1] For professionals in drug development and synthetic chemistry, a thorough understanding of MHBH's solubility is not merely academic; it is a critical parameter that dictates reaction conditions, purification strategies, formulation development, and ultimately, the viability of a synthetic route or drug candidate.

This guide provides a comprehensive analysis of the principles governing the solubility of MHBH and presents a robust, field-proven protocol for its quantitative determination. Moving beyond a simple data sheet, we will dissect the causal relationships between the molecule's structural features and its behavior in various organic solvents. The objective is to empower researchers with both the theoretical foundation and the practical methodology to generate reliable and reproducible solubility data tailored to their specific applications.

Physicochemical Properties and Structural Analysis

The solubility behavior of a compound is fundamentally dictated by its molecular structure and resulting physicochemical properties. For MHBH, the key features are the ionic hydrazinium chloride group, the polar methyl ester, and the nonpolar aromatic ring.

The presence of the hydrochloride salt makes the molecule ionic, creating strong dipole-dipole and ion-dipole interactions. This ionic character is the primary driver of its solubility in polar solvents. The hydrazinyl moiety ($-\text{NHNH}_3^+$) and the ester's carbonyl group (C=O) can act as hydrogen bond donors and acceptors, respectively, further enhancing interactions with protic and polar aprotic solvents.[\[1\]](#)[\[2\]](#)

Table 1: Physicochemical Properties of **Methyl 4-hydrazinylbenzoate Hydrochloride**

Property	Value	Source(s)
CAS Number	6296-89-5	[2] [3]
Molecular Formula	$\text{C}_8\text{H}_{11}\text{ClN}_2\text{O}_2$	[2]
Molecular Weight	202.64 g/mol	[2]
IUPAC Name	methyl 4-hydrazinylbenzoate;hydrochloride	[2]
Physical Form	White to yellow powder or crystals	
Melting Point	205-207 °C	
H-Bond Donor Count	3	[2]
H-Bond Acceptor Count	4	[2]
Topological Polar Surface Area	64.4 \AA^2	[2]

| Rotatable Bond Count | 3 |[\[2\]](#) |

Known Solubility Profile (Qualitative)

Publicly available data on MHBH solubility is primarily qualitative. These observations, summarized in Table 2, provide a foundational understanding of its behavior and align with the

principles discussed above. The compound shows a clear preference for polar solvents, a direct consequence of its ionic salt form.

Causality of Observed Solubility:

- Water (Soluble): The high polarity of water and its ability to form strong hydrogen bonds and solvate the hydrazinium and chloride ions make it an excellent solvent for MHBH.[1]
- Methanol/Ethanol (Sparingly/Slightly Soluble): These polar protic solvents can interact with the ionic and polar groups of MHBH. However, their lower polarity compared to water and the presence of a nonpolar alkyl chain result in reduced solvating power for the salt.[1]
- Dimethyl Sulfoxide (DMSO) (Slightly Soluble): As a polar aprotic solvent, DMSO can effectively solvate the hydrazinium cation. Its large dipole moment allows it to disrupt the crystal lattice of the salt, leading to some degree of solubility.[1]
- Chloroform/Acetone (Poorly Soluble): These solvents have significantly lower polarity and limited or no hydrogen bonding capability, making them poor solvents for an ionic salt like MHBH.[1]

Table 2: Qualitative Solubility of **Methyl 4-hydrazinylbenzoate Hydrochloride**

Solvent	Solvent Type	Observed Solubility	Source
Water	Polar Protic	Soluble	[1]
Methanol	Polar Protic	Sparingly soluble	[1]
Ethanol	Polar Protic	Slightly soluble	[1]
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	Slightly soluble	[1]
Chloroform	Nonpolar	Poorly soluble	[1]

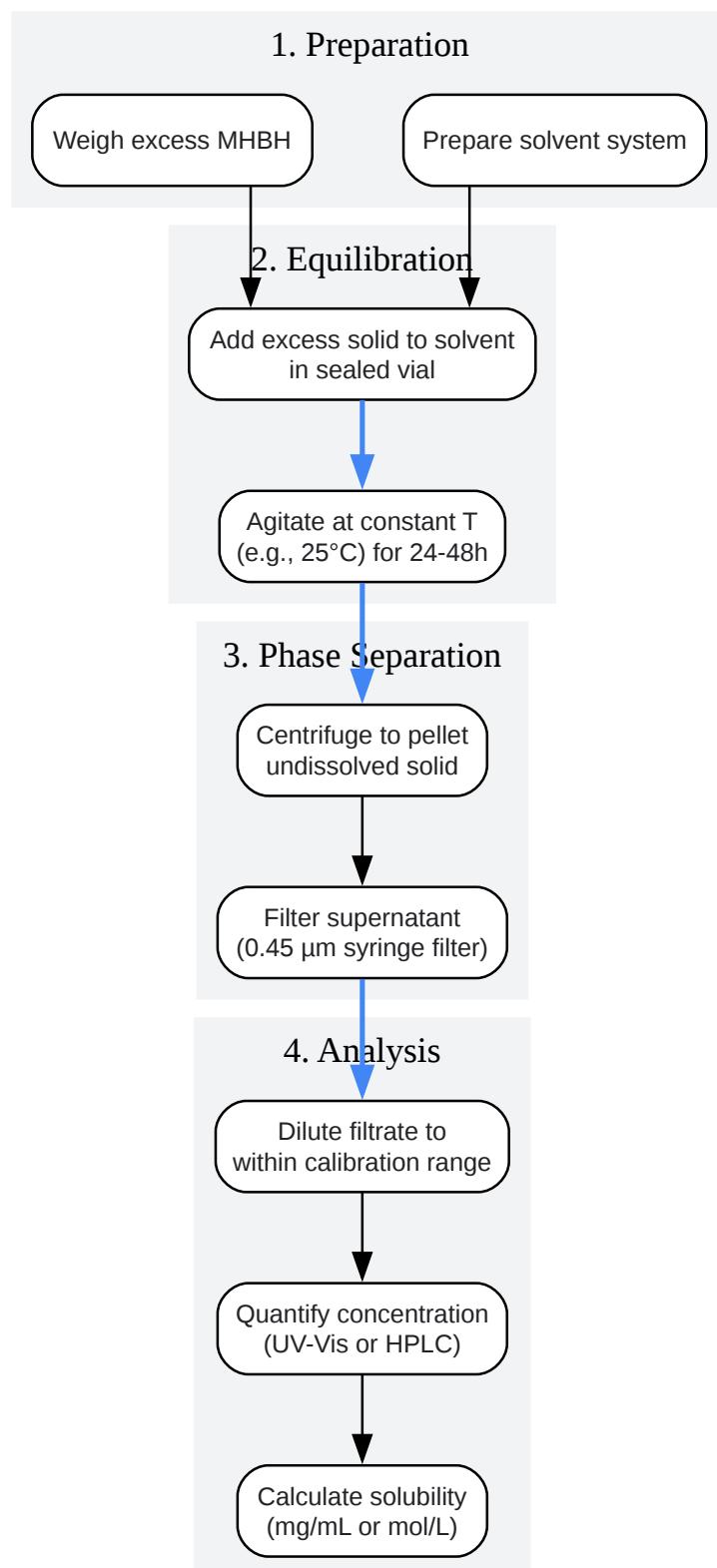
| Acetone | Polar Aprotic | Poorly soluble | [1] |

Protocol for Quantitative Solubility Determination

To move beyond qualitative descriptions, a rigorous experimental approach is necessary. The isothermal shake-flask method is the gold standard for determining equilibrium solubility, providing the most accurate and reproducible data for regulatory and research purposes.^{[4][5]} This protocol is designed to be a self-validating system, ensuring that the measured concentration represents a true thermodynamic equilibrium.

Workflow for Isothermal Shake-Flask Solubility Determination

The following diagram outlines the critical steps in the experimental workflow, from initial preparation to final analysis.

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